4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including hydroxy, oxido, amino, phenyl, benzhydrylthio, and benzyloxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include phenyl boronic acid, BODIPY dyes, and other organic compounds .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic molecules. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, each contributing to the compound’s reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be employed in the study of enzyme interactions and protein modificationsAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and proteins, modulating their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-(Hydroxy(oxido)amino)phenyl 3-(benzhydrylthio)-2-(((benzyloxy)carbonyl)amino)propanoate include other phenyl boronic acid derivatives and BODIPY dyes. These compounds share some structural features and functional groups, contributing to their similar chemical properties .
Uniqueness: The presence of both hydroxy and oxido groups, along with the benzhydrylthio and benzyloxycarbonyl groups, makes this compound particularly versatile and valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
5673-57-4 |
---|---|
Molekularformel |
C30H26N2O6S |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-benzhydrylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C30H26N2O6S/c33-29(38-26-18-16-25(17-19-26)32(35)36)27(31-30(34)37-20-22-10-4-1-5-11-22)21-39-28(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,27-28H,20-21H2,(H,31,34) |
InChI-Schlüssel |
AVQBYUDIQJDMOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.